Ethyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate
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Overview
Description
Ethyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate is a synthetic organic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the structure enhances the compound’s stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the following steps:
Cyclization Reaction: The starting material, 2-fluoroaniline, undergoes a cyclization reaction with ethyl acetoacetate in the presence of a suitable catalyst such as polyphosphoric acid to form the quinoline ring.
Esterification: The resulting intermediate is then esterified using ethanol and an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline-4-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its stability and biological activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 7-chloro-1,2,3,4-tetrahydroquinoline-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 7-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 7-iodo-1,2,3,4-tetrahydroquinoline-4-carboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in Ethyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate provides unique properties such as increased stability and enhanced biological activity compared to its halogenated counterparts. This makes it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
ethyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-2-16-12(15)10-5-6-14-11-7-8(13)3-4-9(10)11/h3-4,7,10,14H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKWKZVDHUWCSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC2=C1C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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